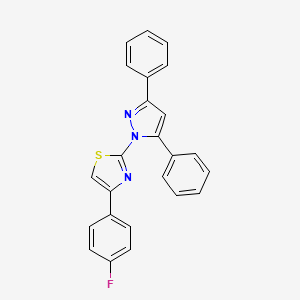
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole, also known as “FDPT”, is a chemical compound that has been studied for its potential applications in various scientific research fields. FDPT is an organic compound that belongs to the family of pyrazole derivatives and thiazoles. It is an important research tool in the field of synthetic organic chemistry due to its interesting chemical properties. It has been used in a wide range of applications, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and characterized for their structural properties. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) investigated isostructural thiazoles, including a compound similar to the one , providing insights into their crystalline structure and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photophysical and Physicochemical Properties
Studies like that by Salman A. Khan (2020) explore the photophysical and physicochemical properties of pyrazoline derivatives, which can be used as fluorescent chemosensors for metal ion detection. This indicates potential applications in material sciences and sensor technology (Salman A. Khan, 2020).
Antimicrobial Activities
Research by Ragavan, Vijayakumar, and Kumari (2010) has highlighted the antimicrobial activities of similar pyrazole derivatives. These compounds show promising antibacterial and antifungal properties, which could be relevant for pharmaceutical applications (Ragavan, Vijayakumar, & Kumari, 2010).
Opto-electronic Applications
Ramkumar and Kannan (2015) have synthesized novel heterocyclic compounds, including pyrazole derivatives, which exhibit blue and green emission, indicating their potential in opto-electronic applications like OLEDs and fluorescence spectrophotometers (Ramkumar & Kannan, 2015).
Fluorescent Dyes and Probes
Bai et al. (2007) synthesized novel fluorescence dyes from pyrazoline compounds. These compounds showed red-shifted fluorescence emission in different solvents, suggesting their use in developing new fluorescent probes and dyes (Bai et al., 2007).
Corrosion Inhibitors
Saraswat and Yadav (2020) have explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic media. These studies are crucial for industrial applications where corrosion resistance is a key factor (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLMFPCEGJBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

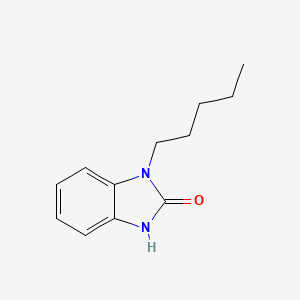
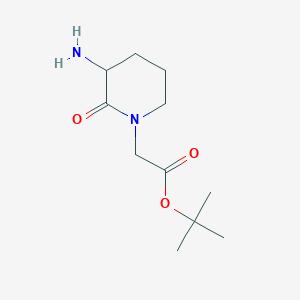
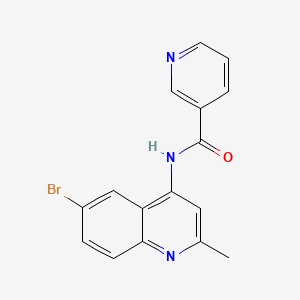
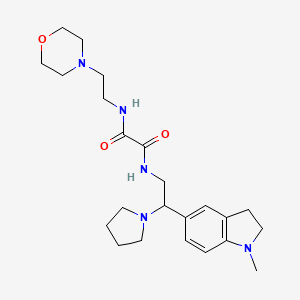
![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2658452.png)
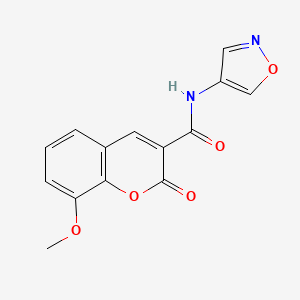
![3-Methoxy-1-{2-[2-(2-thienylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2658457.png)
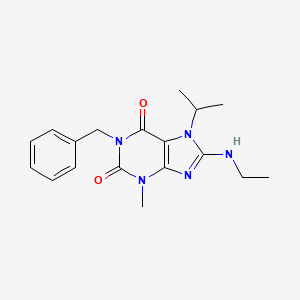
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2658462.png)
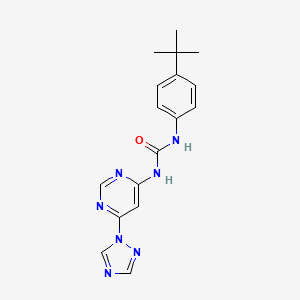
![3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2658464.png)
![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)